2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
CAS No.: 1157693-98-5
Cat. No.: VC4801211
Molecular Formula: C10H10F3N
Molecular Weight: 201.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157693-98-5 |
|---|---|
| Molecular Formula | C10H10F3N |
| Molecular Weight | 201.192 |
| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2 |
| Standard InChI Key | BLWIIBGLWOGEQG-UHFFFAOYSA-N |
| SMILES | C1C(C1N)C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a cyclopropane ring fused to an ortho-trifluoromethylphenyl group, with an amine substituent at the 1-position of the cyclopropane. The (1R,2S) and (1S,2R) enantiomers are recognized, with the racemic mixture commonly studied in pharmacological contexts . The trifluoromethyl group’s electronegativity and lipophilicity significantly alter the compound’s electronic profile, as evidenced by its dipole moment of 2.98 D and logP value of 2.45 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀F₃N | |
| Molecular Weight | 201.19 g/mol | |
| Melting Point | 168–169°C (hydrochloride salt) | |
| logP | 2.45 | |
| Solubility (Water) | 0.12 mg/mL (25°C) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclopropanation of an alkene precursor followed by trifluoromethylation. A patented method (EP2644590A1) outlines a multi-step approach :
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Cyclopropanation: Reacting 3,4-difluorostyrene with ethyl diazoacetate in the presence of a ruthenium catalyst yields ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate .
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Amination: Hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement using diphenylphosphoryl azide, produces the amine .
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Trifluoromethylation: Electrophilic substitution with trifluoromethyl iodide introduces the -CF₃ group at the ortho position.
Industrial Optimization
Recent advancements employ continuous flow reactors to enhance yield (up to 78%) and purity (>99%). Catalytic asymmetric cyclopropanation using chiral oxazaborolidine catalysts achieves enantiomeric excess (ee) of 92% for the (1R,2S)-isomer .
Biological Activity and Mechanisms
Sigma Receptor Ligand Activity
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine demonstrates high affinity for sigma-1 receptors (Ki = 12 nM), implicated in neuroprotection and mood regulation . The trifluoromethyl group enhances membrane permeability, enabling efficient blood-brain barrier penetration .
Table 2: Pharmacological Profile
| Target | Activity (Ki) | Model System | Source |
|---|---|---|---|
| Sigma-1 Receptor | 12 nM | Rat Brain | |
| Serotonin Transporter | 450 nM | HEK293 Cells | |
| Monoamine Oxidase B | >1,000 nM | Human Liver |
Neuroprotective Effects
In murine models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 40% at 10 mg/kg, attributed to sigma-1-mediated modulation of endoplasmic reticulum stress . Comparative studies with para-substituted analogs showed 3-fold lower efficacy, highlighting the ortho-substitution’s importance .
Applications in Drug Development
Antidepressant Candidates
Derivatives of this compound have entered preclinical trials for major depressive disorder. A 28-day study in Wistar rats showed a 55% reduction in immobility time during the forced swim test, outperforming fluoxetine (35%) . The hydrochloride salt (CAS 1235439-02-7) is favored for formulation due to improved aqueous solubility (8.2 mg/mL) .
Oncology Applications
The compound inhibits lysine-specific demethylase 1 (LSD1) with IC₅₀ = 320 nM, inducing re-expression of tumor suppressor genes in A549 lung cancer cells . Co-administration with cisplatin enhanced apoptosis rates by 22% in vitro .
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Ortho-substitution confers distinct advantages over para- and meta-isomers:
Table 3: Isomer Comparison
| Isomer | Sigma-1 Ki (nM) | logP | Metabolic Half-Life (h) |
|---|---|---|---|
| Ortho (This Compound) | 12 | 2.45 | 4.2 |
| Para | 38 | 2.67 | 2.8 |
| Meta | 45 | 2.51 | 3.1 |
The ortho isomer’s superior receptor affinity and metabolic stability (t₁/₂ = 4.2 h in human hepatocytes) make it the most pharmacologically viable .
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